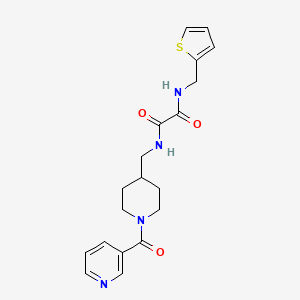

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c24-17(18(25)22-13-16-4-2-10-27-16)21-11-14-5-8-23(9-6-14)19(26)15-3-1-7-20-12-15/h1-4,7,10,12,14H,5-6,8-9,11,13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNLBLXKWOPEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps:

-

Formation of Nicotinoylpiperidine Intermediate

Starting Materials: Nicotinic acid and piperidine.

Reaction: Nicotinic acid is first converted to nicotinoyl chloride using thionyl chloride. This is then reacted with piperidine to form 1-nicotinoylpiperidine.

Conditions: The reaction is carried out under reflux conditions in an inert atmosphere.

-

Formation of Thiophenylmethylamine

Starting Materials: Thiophene and formaldehyde.

Reaction: Thiophene is reacted with formaldehyde and ammonia to form thiophen-2-ylmethylamine.

Conditions: The reaction is typically conducted in an aqueous medium at elevated temperatures.

-

Coupling Reaction

Starting Materials: 1-nicotinoylpiperidine and thiophen-2-ylmethylamine.

Reaction: These intermediates are coupled using oxalyl chloride to form the final product, N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide.

Conditions: The coupling reaction is performed in an organic solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Products: Oxidation of the thiophenyl group can lead to sulfoxides or sulfones.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Products: Reduction of the nicotinoyl group can yield the corresponding amine.

-

Substitution

Reagents: Halogenating agents or nucleophiles.

Products: Substitution reactions can occur at the piperidinyl or thiophenyl rings, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide in an organic solvent.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

Biology

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

Drug Development: Due to its complex structure, it can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Industry

Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects depends on its application:

Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and thus inhibiting enzyme activity.

Receptor Binding: In medicinal applications, it may interact with specific receptors in the body, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Comparison

Table 1: Substituent Profiles of Selected Oxalamides

Key Observations :

- The thiophene substituent differs from thiazole (compound 13) and phenyl groups (e.g., S336), altering electronic properties and metabolic stability due to sulfur’s polarizability .

Table 3: Activity Profiles of Oxalamide Derivatives

Key Insights :

- The target compound’s nicotinoylpiperidine group may enhance binding to viral targets (e.g., HIV gp120) compared to acetylpiperidine analogs, as pyridine rings improve hydrophobic interactions .

- Thiophene ’s lower basicity vs. thiazole (compound 13) could reduce off-target interactions, improving selectivity .

- Flavor compounds like S336 demonstrate the versatility of oxalamides, though their low CYP inhibition contrasts with pharmacologically active analogs .

Biological Activity

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, with CAS number 1396747-01-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview of its properties and applications.

- Molecular Formula : C19H22N4O3S

- Molecular Weight : 386.47 g/mol

- IUPAC Name : N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide

- Physical State : White to off-white crystalline powder

Neuroprotective Effects

Research indicates that N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits significant neuroprotective properties. In various in vitro and in vivo models of neurodegenerative diseases, particularly Parkinson's disease, the compound has shown the ability to:

- Reduce Alpha-Synuclein Aggregation : This protein aggregation is a hallmark of Parkinson's disease. Studies have demonstrated that treatment with this compound leads to decreased formation of alpha-synuclein aggregates in neuronal cells.

- Improve Motor Function : Animal models treated with the compound exhibited improved motor functions, suggesting potential therapeutic benefits for movement disorders.

- Anti-inflammatory Properties : The compound has been observed to exert anti-inflammatory effects, which may contribute to its neuroprotective activity by mitigating neuroinflammation associated with neurodegenerative diseases.

Toxicity and Safety

Preclinical toxicity studies have indicated that N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is well-tolerated at concentrations up to 50 μM. No significant adverse effects were noted in both neuronal and non-neuronal cell lines, indicating a favorable safety profile for further research applications.

Table 1: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Neuroprotection | Reduces alpha-synuclein aggregates |

| Motor Function Improvement | Enhances motor performance in animal models |

| Anti-inflammatory Effects | Decreases markers of inflammation in neuronal tissues |

| Toxicity | Non-toxic at concentrations up to 50 μM |

Case Study Insights

In a notable study published in [source], the efficacy of N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide was evaluated in a mouse model of Parkinson's disease. Mice treated with the compound displayed significant improvements in motor coordination tests compared to the control group. Additionally, histological analysis revealed reduced levels of inflammatory cytokines and preserved dopaminergic neurons in treated mice.

Current State of Research

The ongoing research aims to explore the mechanisms underlying the biological activities of N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, with particular emphasis on its interactions at the molecular level. Future studies are expected to focus on:

- Mechanistic Studies : Understanding how the compound interacts with specific pathways involved in neurodegeneration.

- Clinical Trials : Investigating its potential for therapeutic use in human subjects suffering from neurodegenerative disorders.

- Formulation Development : Exploring various delivery methods to enhance bioavailability and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.